1-Cyanocyclopropanecarboxamide
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Overview
Description
1-Cyanocyclopropanecarboxamide is an organic compound with the molecular formula C5H6N2O. It is characterized by a cyclopropane ring substituted with a cyano group and a carboxamide group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes involved in various biochemical processes .
Mode of Action
It’s known that cyclopropane derivatives can interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
Cyclopropane derivatives have been associated with various biochemical processes .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and presence of other chemicals can affect the activity and stability of 1-Cyanocyclopropanecarboxamide .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies could investigate potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropanecarboxamide can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using hydroxylamine and sodium acetate . This method is efficient and allows for the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanocyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Oxidation typically yields carboxylic acids or amides.
Reduction: Reduction results in the formation of primary amines.
Substitution: Substitution reactions produce various substituted cyclopropane derivatives.
Scientific Research Applications
1-Cyanocyclopropanecarboxamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: This compound shares the cyclopropane ring but has an amino group instead of a cyano group.
1-Cyano-N-substituted-cyclopropanecarboxamide: These derivatives have additional substituents on the nitrogen atom, offering different chemical properties and applications.
Uniqueness: 1-Cyanocyclopropanecarboxamide is unique due to its specific combination of a cyano group and a carboxamide group on a cyclopropane ring. This structure imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-cyanocyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIMANCJIMDLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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